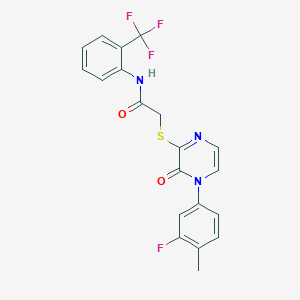![molecular formula C25H25ClN4O3 B2719527 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 941977-52-2](/img/no-structure.png)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and studying how the compound behaves under various conditions .科学的研究の応用
Antimicrobial Applications
Compounds structurally related to the one have been explored for their potential antimicrobial properties. For example, the design and synthesis of new heterocyclic compounds incorporating antipyrine moiety have shown promising biological activity against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Aly, Saleh, & Elhady, 2011).
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications and material science (Chkirate et al., 2019).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamide structures, including those related to the compound , have been conducted. Such studies aim to understand their potential in photonic devices, indicating applications in optical switches, modulators, and energy applications (Castro et al., 2017).
Inhibition of Fatty Acid Synthesis
Research has explored the inhibitory effects of chloroacetamide derivatives on fatty acid synthesis in algae. This property could be leveraged in developing herbicides or understanding metabolic pathways in plants and microorganisms (Weisshaar & Böger, 1989).
Crystal Structure Analysis
Studies have detailed the crystal structures of various substituted acetamides, providing insights into their molecular conformations and hydrogen-bonding patterns. Such information is crucial for drug design and the development of materials with specific molecular interactions (Narayana et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(4-chlorobenzyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-chlorobenzyl chloride", "sodium hydride", "acetic anhydride", "sodium acetate", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium carbonate", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 g, 6.4 mmol) in ethanol (10 mL) and add sodium hydride (0.26 g, 6.4 mmol) slowly with stirring.", "b. Add ethyl acetoacetate (1.2 g, 8.0 mmol) dropwise and reflux the mixture for 4 hours.", "c. Cool the reaction mixture and add water (10 mL). Extract the product with ethyl acetate (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the intermediate as a yellow solid (1.2 g, 85%).", "Step 2: Synthesis of N-(4-chlorobenzyl)acetamide", "a. Dissolve 4-chlorobenzyl chloride (1.0 g, 6.4 mmol) in acetic acid (10 mL) and add sodium acetate (1.2 g, 14.4 mmol) slowly with stirring.", "b. Reflux the mixture for 4 hours and cool to room temperature.", "c. Add water (20 mL) and extract the product with ethyl acetate (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the intermediate as a white solid (1.2 g, 85%).", "Step 3: Coupling of intermediates to form the final product", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (0.5 g, 2.0 mmol) and N-(4-chlorobenzyl)acetamide (0.6 g, 2.4 mmol) in ethanol (10 mL).", "b. Add sodium carbonate (0.6 g, 5.6 mmol) and reflux the mixture for 4 hours.", "c. Cool the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product as a yellow solid (0.8 g, 75%)." ] } | |
CAS番号 |
941977-52-2 |
製品名 |
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide |
分子式 |
C25H25ClN4O3 |
分子量 |
464.95 |
IUPAC名 |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H25ClN4O3/c1-2-3-14-33-21-10-6-19(7-11-21)22-15-23-25(32)29(12-13-30(23)28-22)17-24(31)27-16-18-4-8-20(26)9-5-18/h4-13,15H,2-3,14,16-17H2,1H3,(H,27,31) |
InChIキー |
FWRQYDJSVAUHRF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719446.png)
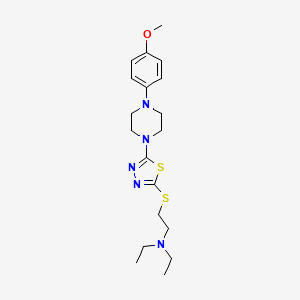
![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)
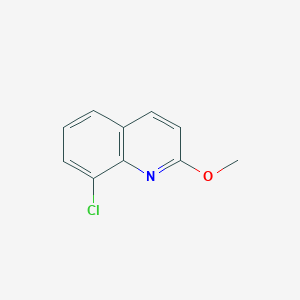
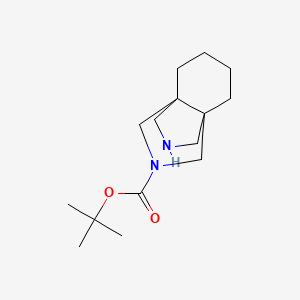
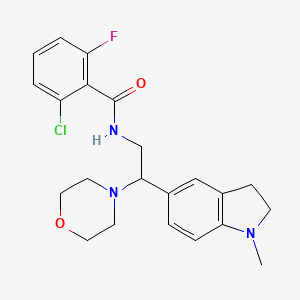
![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)

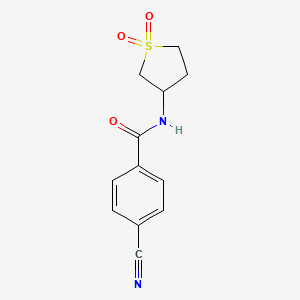
![5-(3,4-Dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719463.png)
